molecular formula C6H6O3 B2648154 3-Methoxyfuran-2-carbaldehyde CAS No. 32487-58-4

3-Methoxyfuran-2-carbaldehyde

Cat. No.: B2648154
CAS No.: 32487-58-4
M. Wt: 126.111
InChI Key: NEFRUHCNVKRDIP-UHFFFAOYSA-N
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Description

3-Methoxyfuran-2-carbaldehyde: is an organic compound with the molecular formula C6H6O3. It features a furan ring substituted with a methoxy group at the 3-position and an aldehyde group at the 2-position. This compound is commonly used in organic synthesis and medicinal chemistry as a building block or intermediate for the preparation of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methoxyfuran-2-carbaldehyde involves the reaction of 3-methoxyfuran with oxalyl chloride in the presence of dichloromethane. The reaction mixture is cooled to -40°C, and then a solution of 3-methoxyfuran is added. After stirring and partitioning, the product is purified by flash-column chromatography on silica gel .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyfuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methoxyfuran-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxyfuran-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect enzymatic activities and cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 3-Methoxyfuran-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the furan ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications .

Properties

IUPAC Name

3-methoxyfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c1-8-5-2-3-9-6(5)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFRUHCNVKRDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 3-L, one-necked, round-bottomed flask was equipped with a Teflon-coated magnetic stirbar. The system was flame-dried and flushed with argon. The flask was charged with a solution of N,N-dimethylformamide (31.9 mL, 413 mmol, 1.35 equiv) in dichloromethane (1.2 L). The solution was cooled to 0° C. in a dry ice-acetone bath, and then oxalyl chloride (32.5 mL, 367 mmol, 1.2 equiv) was added over 16 min. Vigorous bubbling occurred and a white solid precipitated. After stirring for 20 min, the reaction mixture was cooled to −40° C. by addition of dry ice to the cooling bath and a solution of 3-methoxyfuran (Meister, C.; Scharf, H.-D. Synthesis 1981, 737-739) (30 g, 306 mmol, 1 equiv) in dichloromethane (100 mL) was added via cannula. A dark-brown color formed during the addition. After stirring for 20 min, the cooling bath was removed and saturated aqueous sodium bicarbonate solution (1.5 L) was added. The biphasic mixture was stirred vigorously for 6 hours, and then was partitioned. The aqueous layer was further extracted with dichloromethane (2×800 mL). The organic layers were combined and the combined layers were dried over sodium sulfate. The solids were filtered and the filtrate was concentrated. The residue obtained was purified by flash-column chromatography on silica gel (100% diethyl ether) to furnish 3-methoxyfurfural 6 (21.2 g, 55%) as a light-yellow solid.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.9 mL
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
32.5 mL
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
55%

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